molecular formula C11H21FN2O2 B1524631 tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate CAS No. 871022-62-7

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate

Cat. No. B1524631
M. Wt: 232.29 g/mol
InChI Key: QBENUNRDGNUPQJ-UHFFFAOYSA-N
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Description

“tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate” is a chemical compound with the molecular formula C11H21FN2O2 . It has a molecular weight of 232.295 . The compound is also known by other synonyms such as "tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl) (methyl)carbamate" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-7-13-6-5-8(9)12/h8-9,13H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 324.8±27.0 °C at 760 mmHg . The compound is in liquid form . It has a flash point of 150.2±23.7 °C . The compound’s LogP value, which measures its lipophilicity, is 1.56 .

Scientific Research Applications

Synthesis and Intermediate Role

  • Synthesis Methods : The compound tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthesis method for this compound has been established, with a total yield of 81% from commercially available 4-fluoro-2methoxy-5nitroaniline (Zhao et al., 2017).

Crystal Structures and Chemical Interactions

  • Isostructural Families : Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate belong to the isostructural family of compounds with the formula BocNHCH2CCCCX. In their crystal structures, molecules link through bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group (Baillargeon et al., 2017).

Chemical Transformations and Reactions

  • Functionalisation of Carbamates : O-tert-butyl-N-(chloromethyl)-N-methyl carbamate reacts with various electrophiles leading to functionalized carbamates. These carbamates, derived from carbonyl compounds, can be deprotected to yield substituted 1,2-diols (Ortiz et al., 1999).
  • Hydrogen Bond Interactions : Tert-butyl carbamate derivatives exhibit complex hydrogen bond interactions, assembling molecules into three-dimensional architectures. These interactions are crucial for molecular stability and arrangement in crystal structures (Das et al., 2016).

properties

IUPAC Name

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-8-11(12)4-6-13-7-5-11/h13H,4-8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBENUNRDGNUPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697010
Record name tert-Butyl [(4-fluoropiperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate

CAS RN

871022-62-7
Record name tert-Butyl [(4-fluoropiperidin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of N-benzoyl-4-tert-butoxycarbonylaminomethyl-4-fluoropiperidine (step 3 of Example 15) (4.42 g, 13.1 mmol), NaOH (2.62 g, 65.5 mmol), H2O (9.00 mL) and ethanol (90.0 mL) was refluxed for 15 h and concentrated in vacuo. To the resulting residue were added water and chloroform. The organic layer was separated, dried over magnesium sulfate, and concentrated under reduced pressure. Recrystallization of the resulting solid with hexane-CH2Cl2 afforded a colorless solid 1.77 g (58%) as the titled compound.
Name
N-benzoyl-4-tert-butoxycarbonylaminomethyl-4-fluoropiperidine
Quantity
4.42 g
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reactant
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2.62 g
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9 mL
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90 mL
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Yield
58%

Synthesis routes and methods II

Procedure details

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CC(C)(C)OC(=O)NCC1(F)CCN(C(=O)c2ccccc2)CC1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
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tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
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tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
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tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
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tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate
Reactant of Route 6
tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate

Citations

For This Compound
1
Citations
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org

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